

Application Notes and Protocols for Running DM21 in PySCF

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for utilizing the **DM21** density functional within the PySCF computational chemistry package. It includes example scripts for common calculations, a summary of performance benchmarks, and experimental protocols.

Introduction to DM21

The DeepMind 21 (**DM21**) functional is a machine-learned density functional that has shown promising accuracy for a variety of chemical systems.^{[1][2]} It is available as an extension to the PySCF software package, allowing for its use in a range of quantum chemical calculations.^[2] Unlike traditional density functionals, **DM21** is a neural network model that maps electron density to the exchange-correlation energy.^[2] This approach has demonstrated state-of-the-art performance on several benchmark datasets, including GMTKN55 and QM9.^{[2][3]}

Data Presentation

The performance of the **DM21** functional has been evaluated on various benchmark sets. Below is a summary of its Mean Absolute Error (MAE) compared to other common functionals on the LMGB35 benchmark.

Benchmark	Basis Set	Metric	DM21 MAE	PBE0 MAE	SCAN MAE
LMGB35	6-31G(d,p)	Bond Lengths (pm)	0.843	0.803	0.795
LMGB35	def2-TZVP	Bond Lengths (pm)	0.625	0.948	0.595
LMGB35	cc-pVQZ	Energies (kcal/mol)	2.151	3.757	3.978

Table 1: Mean Absolute Errors of **DM21** and other functionals on the LMGB35 benchmark.[\[1\]](#)

Experimental Protocols

This section provides detailed protocols for performing single-point energy calculations and geometry optimizations using the **DM21** functional in PySCF.

Installation and Setup

Before running **DM21** calculations, you need a working PySCF installation and the `density_functional_approximation_dm21` package.

Protocol 1: Installation

- Install PySCF: Follow the official PySCF installation instructions. It is recommended to install it from source to ensure all dependencies are correctly handled.
- Install the **DM21** library: The **DM21** functional is available as a separate Python package. Install it using pip:

Single-Point Energy Calculation

A single-point energy calculation computes the electronic energy of a molecule at a fixed geometry.

Protocol 2: Single-Point Energy Calculation with **DM21**

- Import necessary libraries: Import the `gto` and `dft` modules from `pyscf` and the **dm21** library.

- Define the molecule: Create a `pyscf.gto.Mole` object to define the molecular geometry and basis set.
- Initialize the DFT object: Create a `pyscf.dft.RKS` object for a restricted Kohn-Sham calculation.
- Set the **DM21** functional: The key step is to assign the **DM21** functional to the `_numint` attribute of the DFT object using `dm21.NeuralNumInt`.
- Run the calculation: Execute the `kernel()` method to perform the self-consistent field (SCF) calculation.

Geometry Optimization

Geometry optimization finds the minimum energy structure of a molecule.

Protocol 3: Geometry Optimization with **DM21**

- Import necessary libraries: In addition to the modules for a single-point calculation, import the optimizer from `pyscf.geomopt`.
- Define the molecule and DFT object: Follow steps 2-4 from Protocol 2 to set up the molecule and the **DM21** functional.
- Run the geometry optimization: Use the optimizer to perform the geometry optimization. PySCF's `geomopt` module can interface with external optimizers like `berny` or `geometric`.

Example Scripts

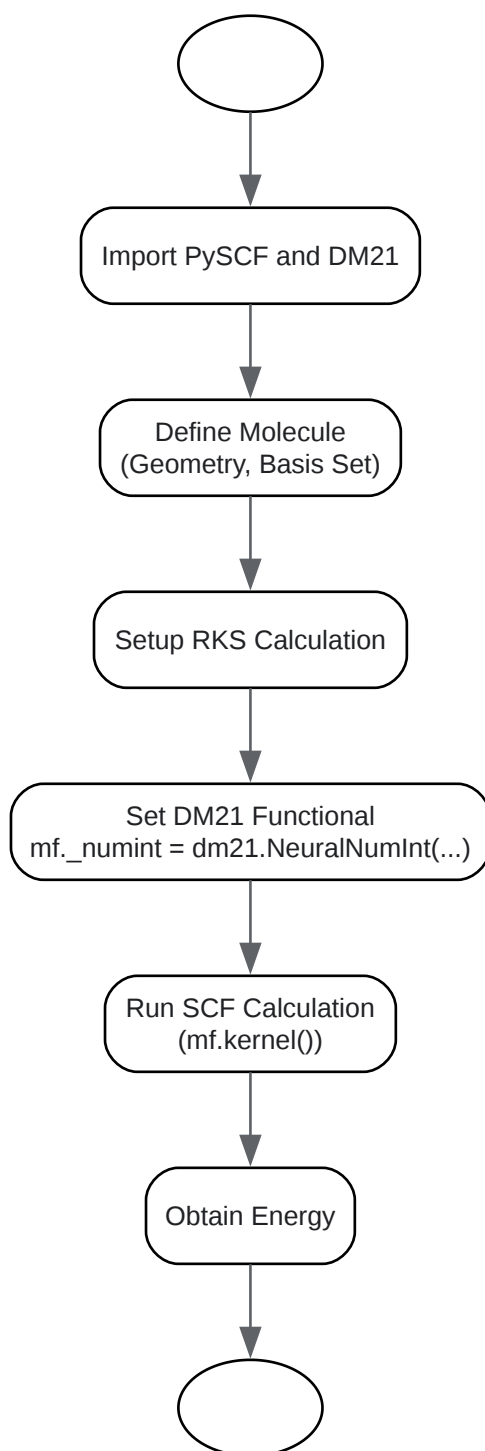
Below are example Python scripts for running calculations with **DM21** in PySCF.

Single-Point Energy of a Water Molecule

Geometry Optimization of a Methane Molecule

Visualizations

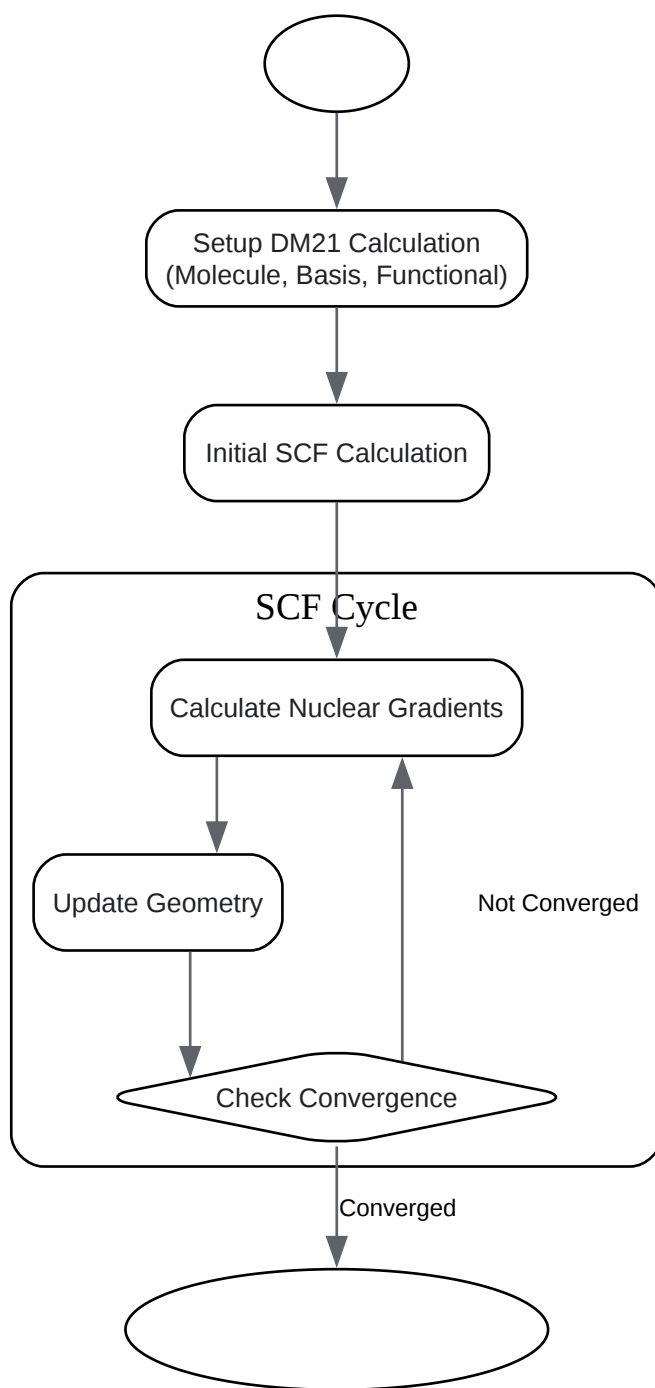
Workflow for a Single-Point Energy Calculation



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Caption: Workflow for a single-point energy calculation using **DM21** in PySCF.

Workflow for a Geometry Optimization



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Caption: General workflow for a geometry optimization calculation.

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References

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- 2. DeepMind Open-Sources Quantum Chemistry AI Model DM21 - InfoQ [infoq.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Running DM21 in PySCF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13910615#example-scripts-for-running-dm21-in-pyscf]

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